molecular formula C8H13N3O B1409009 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole CAS No. 1850217-39-8

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No. B1409009
CAS RN: 1850217-39-8
M. Wt: 167.21 g/mol
InChI Key: VVHOEDWYWRQKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole (MPP) is a heterocyclic compound that is primarily used as a reagent in organic synthesis. It is a versatile compound that has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MPP is also known for its ability to act as a catalyst in the synthesis of other compounds.

Scientific Research Applications

Antiulcer Activity

A study investigated a variety of pyrimidine derivatives, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, for their cytoprotective antiulcer activity. The compound showed potent inhibition of ulcers induced by HCl-ethanol and water-immersion stress in rats, with low acute toxicity (Ikeda et al., 1996).

Antibacterial Activity

Research on a novel linezolid analogue, FYL-67, which contains a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, revealed excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). The study aimed to identify the phase I metabolites of FYL-67 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), contributing valuable insights for pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Antimicrobial and Cytotoxic Activity

Chitosan derivatives with heteroaryl pyrazole moieties, including those with 1H-pyrazole-4-carbaldehyde, were synthesized and characterized. These compounds showed antimicrobial activity against various bacterial and fungal strains. Notably, the cytotoxicity evaluation indicated no cytotoxic activity, underscoring their potential in biomedical applications (Hamed et al., 2020).

properties

IUPAC Name

4-methoxy-1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-8-5-10-11(6-8)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOEDWYWRQKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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